

In-Depth Technical Guide: LHQ490 Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	LHQ490	
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This technical guide provides a comprehensive overview of the kinase selectivity profile of **LHQ490**, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). The information presented herein is intended to support further research and development of FGFR2-targeted therapies.

Executive Summary

LHQ490 is a novel, irreversible inhibitor of FGFR2 kinase activity. It demonstrates exceptional potency and selectivity for FGFR2 over other members of the FGFR family and a broad panel of other kinases. This high degree of selectivity suggests a favorable therapeutic window and a reduced potential for off-target effects. This document summarizes the quantitative kinase inhibition data, details the experimental methodologies for assessing kinase activity, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Kinase Selectivity Data

The inhibitory activity of **LHQ490** against the FGFR family was determined through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

In Vitro Kinase Inhibition Profile



LHQ490 potently inhibits the kinase activity of FGFR2 with an IC50 value of 5.2 nM.[1][2] Its selectivity for FGFR2 is significant when compared to other FGFR family members, being over 61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1][2] Furthermore, in a broad kinase panel screen of 416 kinases, **LHQ490** exhibited high selectivity, indicating a low potential for off-target kinase inhibition.[1][2]

Kinase Target	IC50 (nM)	Selectivity vs. FGFR2
FGFR2	5.2	-
FGFR1	>320	>61-fold
FGFR3	>180	>34-fold
FGFR4	>1520	>293-fold

Cell-Based Proliferation Inhibition

In cell-based assays, **LHQ490** effectively suppressed the proliferation of BaF3 cells engineered to express FGFR2, with an IC50 value of 1.4 nM.[1][2] The selectivity of **LHQ490** was further demonstrated by its significantly lower potency against BaF3 cells expressing FGFR1 and the parental BaF3 cell line.[1][2]

Cell Line	IC50 (nM)	Selectivity vs. BaF3- FGFR2
BaF3-FGFR2	1.4	-
BaF3-FGFR1	>100	>70-fold
BaF3 (parental)	>1000	>714-fold

Experimental Protocols

The following sections describe the general methodologies employed in determining the kinase selectivity profile of small molecule inhibitors like **LHQ490**. The specific protocols used for generating the **LHQ490** data would be detailed in the supplementary materials of the primary publication.



In Vitro Kinase Inhibition Assay (Generalized Protocol)

A common method for determining in vitro kinase inhibition is a fluorescence-based assay that measures the amount of ADP produced as a result of kinase activity.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a generic kinase substrate
- LHQ490 (or other test compounds)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of LHQ490 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
- Kinase Reaction Mixture: In a 384-well plate, add the kinase, the substrate, and the test compound in kinase assay buffer.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

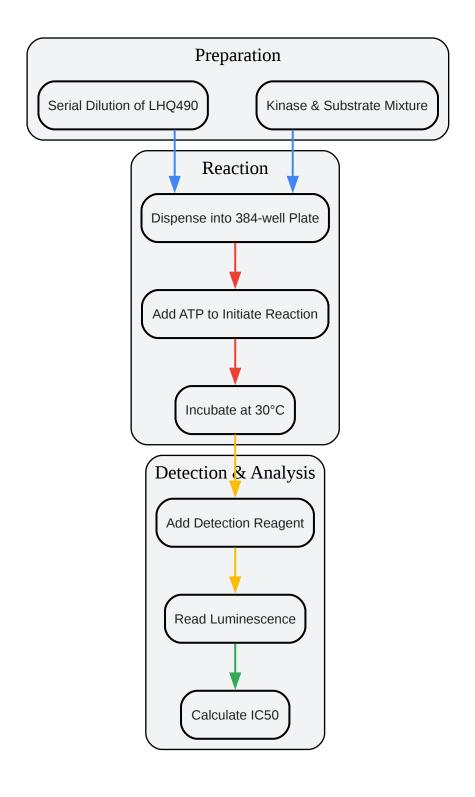






- Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.





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Fig. 1: Experimental workflow for in vitro kinase inhibition assay.

Cell Proliferation Assay (Generalized Protocol)



The effect of **LHQ490** on cell viability is assessed using a cell proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

- BaF3-FGFR1, BaF3-FGFR2, and parental BaF3 cell lines
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- LHQ490 (or other test compounds)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- 96-well clear-bottom white plates
- Plate reader capable of luminescence detection

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of LHQ490. Include a DMSO-only control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Detection: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
- Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
 Determine the IC50 values by fitting the data to a dose-response curve.

FGFR2 Signaling Pathway

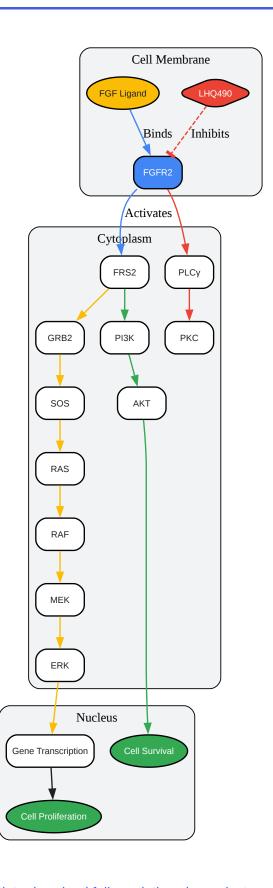


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LHQ490 exerts its therapeutic effect by inhibiting the FGFR2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in certain cancers. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCy pathways. **LHQ490**, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of FGFR2, thereby blocking its kinase activity and preventing the activation of these downstream signaling cascades.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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